![molecular formula C15H9BrClN3O3 B2488571 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate CAS No. 453516-78-4](/img/structure/B2488571.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

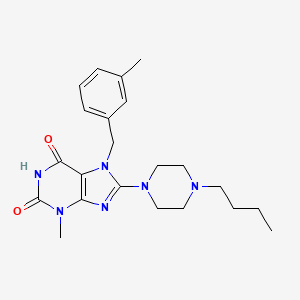

The compound of interest, due to its structural complexity, finds potential applications in various fields of chemistry and biology. Its unique configuration, involving the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl and 5-bromo-2-chlorobenzoate groups, suggests a multifaceted approach to understanding its synthesis, structure, and reactivity.

Synthesis Analysis

While specific synthesis details for this compound were not directly found, similar compounds have been synthesized through multi-step reactions involving reduction, oxidation, nucleophilic addition, condensation, and diazotization processes. For instance, a series of benzo[d][1,2,3]triazin-4(3H)-ones derivatives were successfully synthesized using ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids as starting materials, highlighting the complexity and versatility of synthesis routes for such compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of triazine derivatives often features planar rings inclined at various angles to adjacent groups, impacting the compound's physical and chemical properties. For example, a closely related compound demonstrated significant inclination angles between its triazine ring and adjacent phenyl and benzene rings, affecting its molecular conformation and reactivity (Fun et al., 2011).

Chemical Reactions and Properties

Compounds containing the triazine moiety engage in a variety of chemical reactions, including condensation with carboxylic acids and amines to yield corresponding amides and esters. These reactions proceed effectively under atmospheric conditions without the need for solvent drying, illustrating the triazine derivatives' reactivity and potential for further functionalization (Kunishima et al., 1999).

Wissenschaftliche Forschungsanwendungen

Photodegradation Studies

The compound's derivatives have been studied for their photodegradation properties. For example, Abdou, Sidky, and Wamhoff (1987) investigated the photodegradation of Azinphos-ethyl in chloroform and methanol solutions, identifying various photoproducts including derivatives of benzo[d][1,2,3]triazine (Abdou, Sidky, & Wamhoff, 1987).

Biological Activities

Research by Zhang et al. (2019) synthesized novel benzo[d][1,2,3]triazin-4(3H)-ones, demonstrating insecticidal and fungicidal activities. Their findings suggest potential use in agricultural pest control (Zhang et al., 2019).

Applications in Organic Synthesis

Kunishima et al. (1999) explored the use of 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives in organic synthesis. Their study highlights the effectiveness of these compounds in condensing carboxylic acids and amines, providing a practical method for amide and ester formation (Kunishima et al., 1999).

Anticancer Potential

A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, exhibiting significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Antibacterial Evaluation

Research by Huang and Lee (2011) designed and synthesized 6-azapyrimidines with 1,2,4-triazine derivatives, showing selective inhibition against Proteus vulgaris, indicating potential as antibacterial agents (Huang & Lee, 2011).

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromo-2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQIKHXOELSKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)